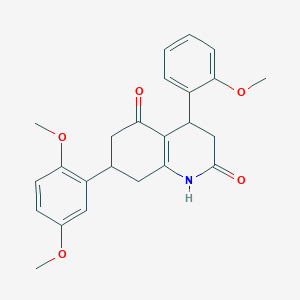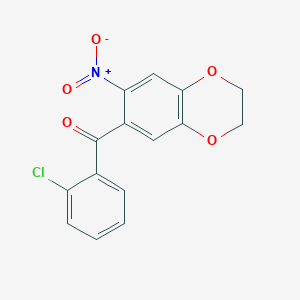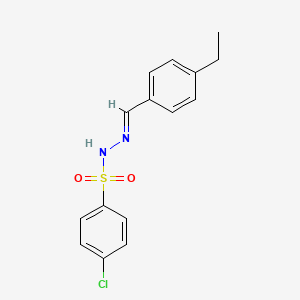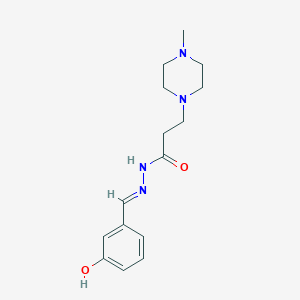
7-(2,5-DIMETHOXYPHENYL)-4-(2-METHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound that belongs to the class of quinoline derivatives
Wissenschaftliche Forschungsanwendungen
7-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with 2-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization and reduction steps to form the octahydroquinoline core. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and catalyst type, is optimized to ensure efficient production while minimizing costs and environmental impact. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may also be employed to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into more reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction can produce more saturated compounds. Substitution reactions can introduce halogens, nitro groups, or other functional groups, leading to a variety of derivatives with different chemical and physical properties.
Wirkmechanismus
The mechanism of action of 7-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the methoxyphenyl groups.
Isoquinoline: Another related compound with a different arrangement of nitrogen and carbon atoms in the ring structure.
Tetrahydroquinoline: A partially saturated analog with fewer hydrogen atoms in the ring.
Uniqueness
7-(2,5-Dimethoxyphenyl)-4-(2-methoxyphenyl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is unique due to the presence of two methoxyphenyl groups and the fully saturated octahydroquinoline core
Eigenschaften
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-(2-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-28-15-8-9-22(30-3)17(12-15)14-10-19-24(20(26)11-14)18(13-23(27)25-19)16-6-4-5-7-21(16)29-2/h4-9,12,14,18H,10-11,13H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYUXGDRFAQNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5577017.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5577021.png)
![2-allyl-9-L-threonyl-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5577028.png)
![2-[(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid](/img/structure/B5577036.png)
![2-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-6-chloro-1H-benzimidazole](/img/structure/B5577041.png)
![N-[(1-propyl-1H-imidazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5577043.png)

![2-(3-methoxybenzyl)-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5577058.png)
![3-({[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]oxy}methyl)pyridine](/img/structure/B5577082.png)
![3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B5577090.png)
![3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5577107.png)
![7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5577110.png)


